Reference Standard for Pitofenone Impurity Profiling
A 2015 study by Vojta et al. achieved HPLC separation of pitofenone and three of its impurities, including methyl 2-(4-hydroxybenzoyl)benzoate (referred to as the 'methyl ester of 2-(4-hydroxybenzoyl) benzoic acid'), using ion-pair reversed-phase chromatography [1]. The method was validated for precision, accuracy, linearity, LOD, LOQ, and robustness, with this compound serving as a specific marker. However, the published abstract does not disclose the individual numerical LOD/LOQ values for this impurity, nor does it provide a head-to-head comparison with other pitofenone impurities. Consequently, quantitative differentiation cannot be extracted from this source.
| Evidence Dimension | Regulatory Identity & Method Applicability |
|---|---|
| Target Compound Data | Validated as a target analyte in an HPLC method for pitophenone-related impurities; specific retention achieved under ion-pair reversed-phase conditions. |
| Comparator Or Baseline | Other pitofenone impurities (e.g., 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl] benzoic acid, its 2-(1-piperidinyl)-ethyl ester) [1]. |
| Quantified Difference | Not available in the accessible abstract. The method demonstrates separation capability but lacks publicly reported quantitative LoD/LoQ figures for this specific impurity. |
| Conditions | Ion-pair reversed-phase HPLC with UV detection; combined suppository dosage form matrix [1]. |
Why This Matters
This evidence confirms the compound's unique role in a validated regulatory analytical method, a critical factor for procurement in pharmaceutical QC, even in the absence of disclosed quantitative limits.
- [1] Vojta, J., et al. (2015). Separation and determination of impurities in paracetamol, codeine and pitophenone in the presence of fenpiverinium in combined suppository dosage form. Journal of Pharmaceutical and Biomedical Analysis, 102, 85-93. View Source
